1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Analysis The compound's relevance in organic synthesis can be inferred from research on the thin-layer chromatography of dinitrophenyl derivatives of steam volatile amines, highlighting its potential for separating amines found in biological materials (Ilert & Hartmann, 1972). This method is particularly useful for separating higher homologous aliphatic monoamines, including those with structures similar to 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride.
Pharmaceutical Research While direct applications in pharmaceuticals for this specific compound were not identified, studies on related structures offer insights. For instance, the identification and derivatization of selected cathinones for forensic applications (Nycz et al., 2016) demonstrate the compound's potential utility in developing analytical methods for novel psychoactive substances. Moreover, research on amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs (Basu Baul et al., 2009) suggests the broader relevance of amines in medicinal chemistry, potentially including derivatives of 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride.
Material Science The synthesis and characterization of novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices (Li et al., 2012) illustrate the compound's potential application in material science, particularly in electronic and photonic materials. The introduction of 2,4-difluorophenyl groups into arylamines has been shown to improve device performance, suggesting that 1-(2,4-Difluorophenyl)pentan-1-amine hydrochloride could similarly influence the properties of materials in which it is incorporated.
properties
IUPAC Name |
1-(2,4-difluorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEBULMUXHWUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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